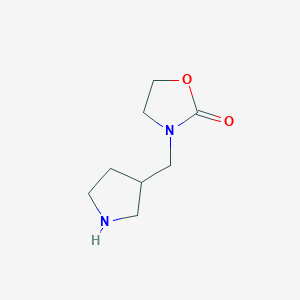
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H18ClN5O3 and its molecular weight is 363.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chromatography in Drug Assessment
A specific and sensitive high-performance thin-layer chromatography (HPTLC) method has been developed for determining linagliptin in tablet form, showcasing the compound's role in the treatment of diabetes. This method emphasizes the importance of assessing drug stability and supports the analytical procedures for drug quality control (Rode & Tajne, 2021).
Environmental Contaminant Analysis
Parabens, structurally similar to the given compound, are used as preservatives in various products and have been detected in aquatic environments. This highlights the compound's relevance in environmental studies, particularly in understanding the fate and behavior of similar chemical agents in water systems (Haman et al., 2015).
Analytical Techniques for Carcinogens
The analysis of heterocyclic aromatic amines like PhIP and its metabolites in biological matrices, foodstuff, and beverages points to the compound's importance in understanding carcinogenic risks and exposure. It underscores the role of sensitive analytical techniques, such as liquid chromatography coupled with mass spectrometry, in studying potential carcinogens (Teunissen et al., 2010).
Nucleic Acid Base Studies
Research on tautomeric equilibria of purine and pyrimidine bases, including studies on the isolated bases and their interactions with their environment, underscores the importance of understanding molecular interactions and their potential biological significance. It highlights the compound's relevance in genetic studies and potential implications for spontaneous mutation (Person et al., 1989).
Propiedades
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-21-13-12(14(24)20-16(21)25)22(15(19-13)18-7-4-8-23)9-10-5-2-3-6-11(10)17/h2-3,5-6,23H,4,7-9H2,1H3,(H,18,19)(H,20,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSOAIJTLOABOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
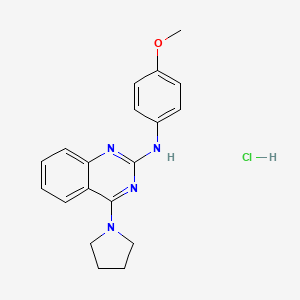
![ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate](/img/structure/B2408920.png)
![3-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2408924.png)
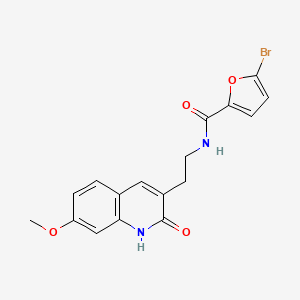
![tert-Butyl 7',8'-dihydro-5'H-spiro[azetidine-3,6'-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate](/img/structure/B2408927.png)
![1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride](/img/structure/B2408929.png)
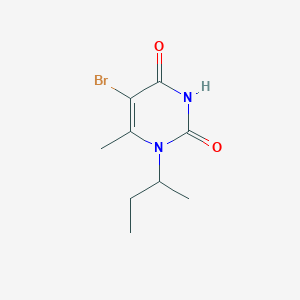
![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2408931.png)
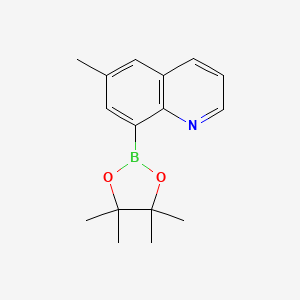
![methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2408933.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2408934.png)
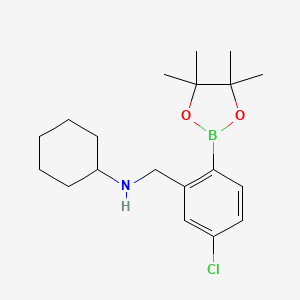
![1-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2408937.png)
